1-Amino-2,5,5-trimethylhexan-3-ol
Description
1-Amino-2,5,5-trimethylhexan-3-ol is a branched-chain amino alcohol with a molecular formula of C₉H₂₁NO (inferred from structural analogs). It features an amino group at position 1, a hydroxyl group at position 3, and three methyl substituents at positions 2, 5, and 5.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-2,5,5-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-7(6-10)8(11)5-9(2,3)4/h7-8,11H,5-6,10H2,1-4H3 |
InChI Key |
BVMDMBGGRZMMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(CC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-2,5,5-trimethylhexan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,5,5-trimethylhexan-3-one with ammonia or an amine under specific conditions to introduce the amino group . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or reductive amination, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-Amino-2,5,5-trimethylhexan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Amino-2,5,5-trimethylhexan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-Amino-2,5,5-trimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can also participate in hydrogen bonding, further affecting the compound’s activity . These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties based on available evidence:
Key Differences and Implications
Substituent Position and Steric Effects
- However, its discontinuation suggests challenges in synthesis or stability .
- 1-Amino-2,4,5-trimethylhexan-3-ol (C₉H₂₁NO): The additional methyl group at C4 increases molecular weight (159.27 vs. 145.24 g/mol) and hydrophobicity, which may lower aqueous solubility but improve lipid membrane permeability. This compound is priced at $4,718/10g, indicating high synthesis complexity .
Functional Group Variations
- 3-ethyl-5,5-dimethylhexan-3-ol (C₁₀H₂₂O): The lack of an amino group eliminates basicity and hydrogen-bonding capacity, making it less suitable for applications requiring chiral resolution or coordination chemistry. Its alcohol functionality may limit reactivity compared to amino alcohols .
- This compound is used as a pharmaceutical secondary standard, highlighting its relevance in quality control .
Physicochemical Properties
- Boiling Point and Volatility: The trimethyl analog (C₉H₂₁NO) likely has a higher boiling point than the dimethyl variant (C₈H₁₉NO) due to increased molecular weight and branching.
- Solubility: Amino alcohols generally exhibit moderate water solubility due to hydrogen bonding. The trimethyl compound’s hydrophobicity may necessitate polar aprotic solvents (e.g., DMSO) for dissolution.
Biological Activity
1-Amino-2,5,5-trimethylhexan-3-ol (C9H21NO) is a compound of increasing interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Structural Overview
This compound features:
- Amino Group (-NH2) : Contributes to its ability to form hydrogen bonds and participate in electrostatic interactions.
- Hydroxyl Group (-OH) : Enhances solubility and reactivity with various biomolecules.
- Methyl Groups : Three methyl groups at the second and fifth positions of the hexane backbone provide steric hindrance that can influence molecular interactions.
The biological activity of this compound is primarily attributed to its interactions with biomolecules such as proteins and enzymes. The compound can:
- Form hydrogen bonds with functional groups in proteins, potentially altering their conformation and function.
- Modulate enzymatic activities by acting as a substrate or inhibitor.
- Influence cellular signaling pathways , which may lead to various physiological effects.
Biological Interactions
Research indicates that this compound interacts with several key biomolecules:
- Enzymes : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .
- Cell Membranes : The compound's hydrophilic properties allow it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability .
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial properties of various amino alcohols, including this compound. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential applications in developing antimicrobial agents .
- Cytotoxicity Assessments : In vitro assays demonstrated that this compound exhibits varying levels of cytotoxicity across different cell lines. Notably, it showed higher toxicity towards cancer cell lines compared to normal cells, indicating its potential as a therapeutic agent .
Applications in Drug Development
Due to its biological activity, this compound is being investigated for potential therapeutic applications:
- Drug Design : Its ability to modulate enzyme activity makes it a candidate for designing inhibitors for specific targets in disease pathways.
- Therapeutic Formulations : Ongoing research aims to incorporate this compound into formulations for treating infections or cancer .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is provided in the table below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Amino and hydroxyl groups; three methyls | Antimicrobial; potential anticancer |
| 1-Amino-2,2,4-trimethylhexan-3-ol | Similar structure; different methyl arrangement | Moderate enzyme modulation |
| 1-Amino-2,3-dimethylbutan-1-ol | Fewer methyl groups; branched structure | Lower biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
